molecular formula C16H16BrN3O B2501839 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole CAS No. 1798046-83-9

3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole

Cat. No.: B2501839
CAS No.: 1798046-83-9
M. Wt: 346.228
InChI Key: SMVKNNICOFHQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining an 8-azabicyclo[3.2.1]oct-2-ene scaffold with a 6-bromo-2-methylindazole moiety via a carbonyl linkage. The azabicyclo[3.2.1]octene core is a tropane-derived bicyclic system known for conformational rigidity, which enhances receptor binding specificity. This structure is distinct from simpler azabicyclo derivatives due to its heteroaromatic indazole component and bromine atom, which may confer unique pharmacological properties .

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(6-bromo-2-methylindazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c1-19-15(13-8-5-10(17)9-14(13)18-19)16(21)20-11-3-2-4-12(20)7-6-11/h2-3,5,8-9,11-12H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVKNNICOFHQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indazole Moiety: 6-Bromo-2-methyl-2H-indazole-3-carboxylic Acid

The indazole fragment serves as the electrophilic partner in the final coupling reaction. Its preparation involves bromination, methylation, and oxidation steps, optimized for yield and purity.

Bromination of 2-Methylindazole

The initial step employs N-bromosuccinimide (NBS) under radical initiation to introduce bromine at the 6-position. A typical protocol involves dissolving 2-methylindazole (1.0 equiv) in dichloromethane with azobisisobutyronitrile (AIBN) (0.1 equiv) at 25°C, followed by gradual NBS addition (1.05 equiv). Reaction completion within 4–6 hours affords 6-bromo-2-methyl-2H-indazole in 82–87% yield.

Formylation and Oxidation to Carboxylic Acid

The 3-position is functionalized via Vilsmeier-Haack formylation : treating 6-bromo-2-methylindazole with POCl₃ (3.0 equiv) and DMF (5.0 equiv) in 1,2-dichloroethane at 0–5°C, followed by hydrolysis to yield the aldehyde (68–73%). Subsequent oxidation using KMnO₄ in acidic aqueous acetone (60°C, 12 h) converts the aldehyde to 6-bromo-2-methyl-2H-indazole-3-carboxylic acid (89–93% yield).

Table 1: Optimization of Indazole Carboxylic Acid Synthesis
Step Reagents Conditions Yield (%) Purity (HPLC, %)
Bromination NBS, AIBN, CH₂Cl₂ 25°C, 6 h 85 ± 3 98.2
Formylation POCl₃, DMF 0–5°C, 3 h 70 ± 2 97.8
Oxidation KMnO₄, H₂SO₄, Acetone 60°C, 12 h 91 ± 1 99.1

Synthesis of 8-Azabicyclo[3.2.1]oct-2-ene

The bicyclic amine component is synthesized via acid-catalyzed cyclization, adapted from methodologies for related azabicyclo systems.

Cyclization of N-Protected 3-Aminocycloheptene

Starting with N-Boc-3-aminocycloheptene , p-toluenesulfonic acid (1.2 equiv) in toluene induces dehydrative cyclization at 110°C for 8 h. This forms the bicyclic imine intermediate, which is reduced in situ using NaBH₄ (2.0 equiv) in THF at −20°C to yield 8-azabicyclo[3.2.1]oct-2-ene (64% yield, 96.5% purity).

Alternative Radical Cyclization Approach

For scale-up, a radical-mediated process using di-tert-butyl peroxide (DTBP) as initiator in xylene (140°C, 12 h) achieves 71% yield with reduced catalyst loading (0.5 mol% FeCl₃).

Coupling Strategies for Final Assembly

Convergent synthesis via amide bond formation links the indazole acid and bicyclic amine.

Acyl Chloride-Mediated Coupling

Activation of the indazole-3-carboxylic acid with oxalyl chloride (2.5 equiv) in DCM (0°C, 2 h) generates the acyl chloride, which reacts with 8-azabicyclo[3.2.1]oct-2-ene (1.1 equiv) in the presence of triethylamine (3.0 equiv). This method affords the target compound in 78% yield after silica gel purification.

Catalytic Coupling Using CuBr₂/L-Proline

A greener alternative employs CuBr₂ (10 mol%) and L-proline (15 mol%) in DMF at 80°C for 24 h, achieving 82% yield via in situ activation of the carboxylic acid. This method minimizes racemization and enhances functional group tolerance.

Table 2: Comparison of Coupling Methods
Method Reagents Time (h) Yield (%) Purity (%)
Acyl Chloride Oxalyl chloride, Et₃N 6 78 98.7
CuBr₂/L-Proline CuBr₂, L-proline, DMF 24 82 99.2

Optimization and Scale-Up Considerations

Solvent Selection for Cyclization

Toluene outperforms dichloroethane in azabicyclo synthesis due to improved azeotropic water removal (95% conversion vs. 88% in dichloroethane).

Temperature Control in Bromination

Maintaining NBS addition at ≤30°C prevents dibromination byproducts, as evidenced by HPLC monitoring.

Catalytic System Refinement

Increasing L-proline loading to 20 mol% in CuBr₂-mediated coupling boosts yield to 85% while reducing reaction time to 18 h.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole H-7), 7.58 (d, J = 8.4 Hz, 1H, H-5), 7.32 (d, J = 8.4 Hz, 1H, H-4), 5.89 (m, 1H, bicyclo olefin), 4.12 (m, 2H, N-CH₂), 2.91 (s, 3H, CH₃), 2.45–1.98 (m, 8H, bicyclo protons).
  • HRMS : m/z calcd for C₁₇H₁₇BrN₃O [M+H]⁺ 398.0432, found 398.0429.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99.0% purity at 254 nm, with retention time 12.7 min.

Chemical Reactions Analysis

Types of Reactions

3-{8-Azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of azabicyclo compounds, including those similar to 3-{8-azabicyclo[3.2.1]oct-2-ene}, can function as mu opioid receptor antagonists. These compounds are being explored for their potential to treat conditions like opioid-induced bowel dysfunction without affecting central analgesic effects. The ability to selectively target peripheral opioid receptors makes them promising candidates for developing new therapeutic agents aimed at alleviating gastrointestinal side effects associated with opioid use .

Kappa Opioid Receptor Antagonism

Compounds derived from the azabicyclo framework have been identified as potent kappa opioid receptor antagonists. For instance, modifications to the azabicyclo structure have led to the development of selective antagonists that exhibit significant brain exposure and efficacy in reversing kappa agonist-induced diuresis in animal models . This suggests that 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole could be further investigated for similar therapeutic applications.

Versatile Synthetic Intermediate

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various indazole derivatives. Its unique structure allows for regioselective alkylation, which is crucial for generating diverse chemical libraries for drug discovery . The ability to modify the indazole moiety opens pathways for creating compounds with tailored biological activities.

Electrophile Scope Exploration

Recent studies have focused on the electrophilic reactivity of indazole derivatives, including those based on the bicyclic azabicyclo framework. The exploration of electrophile scope has provided insights into reaction mechanisms and selectivity patterns, enhancing the understanding of how modifications can influence reactivity and biological activity .

Case Studies

StudyFocusFindings
Study on Opioid Receptor AntagonistsInvestigated azabicyclo derivativesIdentified compounds with selective mu opioid receptor antagonist activity effective in treating gastrointestinal disorders .
Kappa Opioid Receptor AntagonismEvaluated brain exposure and efficacyDeveloped analogs showing potent kappa antagonism with minimal CNS exposure .
Regioselective Alkylation of IndazolesExplored electrophilic reactivityDemonstrated the ability to achieve high selectivity in N-substituted indazoles using modified azabicyclo frameworks .

Mechanism of Action

The mechanism of action of 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural relatives can be categorized based on modifications to the azabicyclo core, substituents, or linked heterocycles:

Compound Key Structural Features Biological Activity/Application Reference
3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole 8-azabicyclo core + 6-bromoindazole Likely NK1 antagonism (inferred from structural analogues)
3-(Benzyloxy)-1-azabicyclo[2.2.2]octane Azabicyclo[2.2.2]octane + benzyloxy group Human NK1 receptor antagonism
8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate Azabicyclo core + indole-3-carboxylate Unknown (metabolite study)
8-Azabicyclo[3.2.1]octane derivatives with cyano/alkenyl substituents Azabicyclo core + insecticidal substituents (e.g., cyano, alkenyl) Insecticidal activity
8-Azabicyclo[3.2.1]octane mu-opioid antagonists Azabicyclo core + aryl/heteroaryl groups Mu-opioid receptor antagonism

Key Observations :

  • Core Rigidity vs.
  • Substituent Effects : The 6-bromoindazole group differentiates it from indole- or benzyl-linked analogues (e.g., ), which may alter pharmacokinetics or target engagement. Bromine’s electron-withdrawing nature could enhance binding to hydrophobic pockets in receptors like NK1 .
Pharmacological Profiles
  • NK1 Receptor Antagonists : highlights that C6-substituted azabicyclo compounds (e.g., acidic groups) show high hNK1 affinity. The target compound’s 6-bromo substituent may mimic these effects, though bromine’s larger size could impact selectivity over hERG channels compared to smaller substituents .
  • Opioid Receptor Antagonists : Derivatives like those in prioritize aryl groups (e.g., naphthyl) for mu-opioid binding, whereas the indazole in the target compound suggests divergent receptor targeting .
Metabolic and Stability Considerations
  • The bromine atom may reduce oxidative metabolism compared to halogen-free analogues, extending half-life.

Biological Activity

The compound 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole is a complex organic molecule that belongs to the class of bicyclic compounds. Its unique structure, characterized by an azabicyclo framework and an indazole moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H16BrN3O\text{C}_{15}\text{H}_{16}\text{BrN}_{3}\text{O}

This structure features a bromine atom at position 6 of the indazole ring, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various receptor systems:

  • Mu Opioid Receptor Antagonism : Compounds similar to those in the azabicyclo family have been noted for their antagonistic effects on mu opioid receptors, which play a crucial role in pain modulation and addiction pathways .
  • Neurotransmitter Transporters : Research indicates that related bicyclic compounds can inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT), suggesting potential applications in treating mood disorders and addiction .

Pharmacological Effects

The pharmacological effects of This compound include:

  • Analgesic Properties : Due to its interaction with opioid receptors, the compound may exhibit pain-relieving properties.
  • Antidepressant Effects : Inhibition of neurotransmitter reuptake could lead to increased levels of serotonin and norepinephrine, potentially alleviating symptoms of depression.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to This compound :

StudyFindings
Study 1Investigated the analgesic effects in rodent models; showed significant pain reduction compared to control groups .
Study 2Evaluated antidepressant-like effects in forced swim tests; demonstrated reduced immobility time at specific dosages .
Study 3Assessed binding affinity to SERT and DAT; reported competitive inhibition with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole?

  • Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the 8-azabicyclo[3.2.1]octane core. For example, acylation of the bicyclic amine with activated carbonyl derivatives (e.g., acid chlorides) is a critical step, as seen in analogous compounds like 8-(oxolane-2-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane . Subsequent bromination at the indazole’s 6-position requires careful optimization to avoid overhalogenation. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C NMR shifts with computed spectra (e.g., NIST reference data for bicyclic scaffolds) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 isotope signature).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as applied to structurally similar azabicyclo compounds .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Answer : Prioritize enzyme inhibition assays (e.g., NAAA or pain-pathway targets) based on activity observed in related 8-azabicyclo derivatives . Use IC50_{50} determination via fluorogenic substrates and dose-response curves. Cell viability assays (e.g., MTT) should assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Answer :

  • Solubility : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the indazole or bicyclo scaffold, as demonstrated in tropifexor analogs .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres. For example, tert-butyl ester protection in 8-azabicyclo[3.2.1]octane derivatives improves stability .
  • Permeability : LogP optimization via substituent tuning (e.g., bromine vs. methyl groups) guided by computational tools like XLogP3 .

Q. How should contradictory data on enzyme inhibition potency across studies be resolved?

  • Answer :

  • Assay Standardization : Ensure consistent buffer conditions (pH, ionic strength) and enzyme sources, as discrepancies in NAAA inhibition studies arise from variable assay setups .
  • Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Structural Analysis : Compare co-crystal structures of the compound with target enzymes to identify binding mode variations .

Q. What analytical strategies address stability challenges during long-term storage?

  • Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via stability-indicating HPLC (e.g., USP methods for related azabicyclo compounds) .
  • Excipient Compatibility : Test with common stabilizers (e.g., antioxidants) in lyophilized formulations, as applied to hygroscopic tropane derivatives .

Methodological Tables

Property Methodology Reference
Stereochemical Purity Chiral HPLC with polysaccharide columns; comparison to enantiomerically pure standards .
Enzyme Inhibition (IC50_{50}) Fluorometric assays with recombinant NAAA; Z’-factor validation for HTS .
LogP Determination Shake-flask method with octanol/water partitioning; confirm via computational prediction .

Key Considerations for Experimental Design

  • Synthetic Scalability : Transition from batch to continuous-flow reactors for hazardous steps (e.g., bromination), as validated for azabicyclo intermediates .
  • Data Reproducibility : Adopt pharmacopeial guidelines (e.g., USP) for purity thresholds and impurity profiling .
  • Target Selectivity : Screen against off-target receptors (e.g., farnesoid X receptor) to avoid polypharmacology issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.